
2-Chloro-3-methylbutanoic acid
Overview
Description
Kinetics and Mechanism of Oxidation
The study of the oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid reveals a specific rate law and suggests a mechanism involving a 1:1 acid/chromium(VI) complex. The reaction leads to the formation of 2-methylpropanoic acid and carbon dioxide through C-C cleavage, with the rate of chromium(V) decay being notably faster than that of chromium(VI) .
Enantioselective Synthesis
Enantioselective synthesis of epoxyangelic acids from (Z)-2-methyl-2-butenoic acid has been achieved using the Sharpless asymmetric epoxidation method. The use of menthol as a chiral auxiliary facilitated the preparation of these substances with high enantiomeric excess, and their absolute configuration was confirmed through spectroscopic methods .
Optical Resolution via Preferential Crystallization
The optical resolution of 2-(4-chlorophenyl)-3-methylbutanoic acid was explored using preferential crystallization, a method advantageous for industrial applications due to its cost-effectiveness compared to fractional crystallization. The resolution was successful using diethylamine, and the structure of the resulting salt was confirmed by nitrogen analysis and NMR .
Biopolymer Degradation
The direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester was investigated. This process involves hydrolysis and stereoselective reactions, highlighting the potential for enantioselective production of these compounds .
Preparation of Tritiated Neurotransmitter Analogues
A synthesis method for tritiated E- and Z-4-aminobut-2-enoic acids, analogues of the inhibitory neurotransmitter GABA, was reported. The process utilized catalytic hydrogenation with tritium gas and allowed for the separation of isomers via HPLC. This research contributes to the understanding of GABA analogues and their potential applications .
Scientific Research Applications
Oxidation Studies
The oxidation of 2-hydroxy-3-methylbutanoic acid by chromium(VI) in perchloric acid is studied for understanding reaction mechanisms and product formation. This study contributes to the fundamental understanding of chemical reactions involving 2-Chloro-3-methylbutanoic acid derivatives (Signorella, García, & Sala, 1992).
Flavor and Aroma Compounds
Research into the determination of hydroxy acids, precursors of wine aroma compounds, includes the study of 2-hydroxy-3-methylbutanoic acid derivatives. Such studies are essential for understanding the flavor profile of wines and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis of Chemical Compounds
The practical synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, a key building block for certain pharmaceutical compounds, demonstrates the relevance of 2-Chloro-3-methylbutanoic acid derivatives in synthetic chemistry (Crameri, Foricher, Scalone, & Schmid, 1997).
Natural Product Synthesis
The synthesis of dysideaproline E, involving an organocatalytic process, utilizes derivatives of 2-Chloro-3-methylbutanoic acid, highlighting its application in the synthesis of complex natural products (Owusu-Ansah et al., 2011).
Biological Studies
Research on the identification of novel amino acids in nodules formed by Rhizobium bacteria on Lotus tenuis roots included the study of compounds structurally similar to 2-Chloro-3-methylbutanoic acid. This contributes to our understanding of biological systems and their chemical constituents (Shaw, Ellingham, & Nixon, 1981).
Safety and Hazards
Mechanism of Action
Target of Action
As a carboxylic acid derivative, it can potentially interact with various biological targets, including enzymes and receptors, depending on its specific structure and functional groups .
Mode of Action
They can form amide, ester, anhydride, and chloride derivatives . The presence of the chloro and methyl groups may also influence its reactivity and interactions with biological targets .
Biochemical Pathways
Carboxylic acids and their derivatives are involved in numerous biochemical pathways, including fatty acid metabolism and amino acid synthesis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Chloro-3-methylbutanoic acid are not well-studied. As a small molecule, it is likely to be absorbed in the gastrointestinal tract following oral administration. Its distribution in the body would depend on factors such as its lipophilicity, protein binding, and membrane permeability .
Result of Action
As a carboxylic acid derivative, it may participate in various biochemical reactions and influence cellular processes such as enzyme activity, signal transduction, and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-methylbutanoic acid. Factors such as pH, temperature, and the presence of other molecules can affect its stability and reactivity . Furthermore, the compound’s action can also be influenced by the specific biological environment, including the presence of specific enzymes, pH of the cellular environment, and the presence of other metabolites .
properties
IUPAC Name |
2-chloro-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTJFSPKEIAZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201019537 | |
| Record name | 2-chloro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201019537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921-08-4 | |
| Record name | NSC227889 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



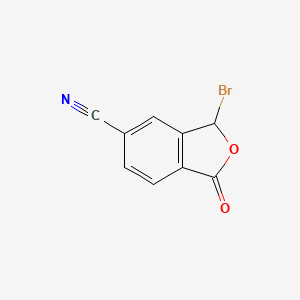
![2-{[(6-Chloro-3-pyridinyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B3033098.png)
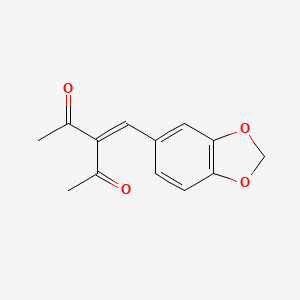
![9,9-dimethyl-6-(4-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3033100.png)

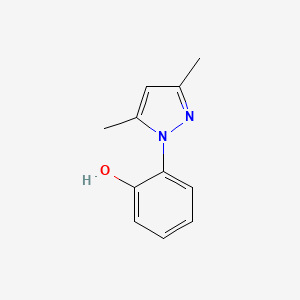
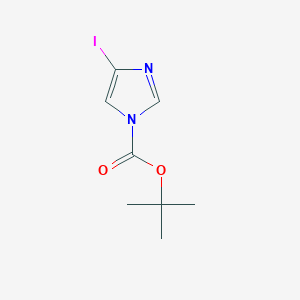
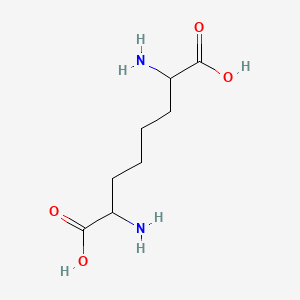

![1-(2-Chloroethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B3033110.png)

![7-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,4,9-tetrazabicyclo[4.3.0]nona-4,6,8-trien-2-one](/img/structure/B3033112.png)
![benzyl N-[1-(phenylsulfonyl)butyl]carbamate](/img/structure/B3033117.png)
